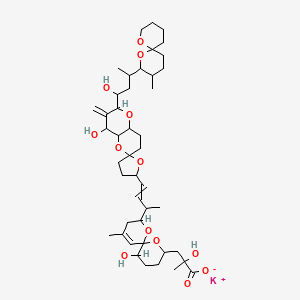

Okadaic acid potassium salt

Description

Properties

CAS No. |

155751-72-7 |

|---|---|

Molecular Formula |

C44H67KO13 |

Molecular Weight |

843.1 g/mol |

IUPAC Name |

potassium (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |

InChI Key |

UXRQUXBFVICHQJ-GHIYGBLASA-M |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Okadaic Acid Potassium Salt: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, is an invaluable tool in cellular and molecular biology research. The potassium salt of okadaic acid offers enhanced aqueous solubility, facilitating its use in a wide range of experimental settings. This document provides an in-depth technical guide on the applications of okadaic acid potassium salt in research, with a focus on its mechanism of action, its utility in cancer and neuroscience research, and detailed experimental considerations. Quantitative data are summarized in tables for easy reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Principles and Mechanism of Action

Okadaic acid is a polyether compound originally isolated from the black sponge Halichondria okadai. Its primary mechanism of action is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two major serine/threonine phosphatases in mammalian cells.[1][2] By inhibiting these phosphatases, okadaic acid treatment leads to the hyperphosphorylation of a multitude of cellular proteins, thereby modulating numerous signaling pathways and cellular processes.[3][4] The potassium salt is a water-soluble analog of okadaic acid, making it convenient for use in aqueous buffers for cell culture and in vitro assays.

The inhibitory potency of okadaic acid is significantly higher for PP2A than for PP1.[5] This differential inhibition allows researchers to dissect the specific roles of these phosphatases in cellular regulation.

Table 1: Inhibitory Potency of Okadaic Acid

| Protein Phosphatase | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | ~0.1-0.2 nM | [1][5][6] |

| Protein Phosphatase 1 (PP1) | ~15-20 nM | [1][5][6] |

| Protein Phosphatase 4 (PP4) | Inhibited | [6] |

| Protein Phosphatase 5 (PP5) | Inhibited | [6] |

Applications in Cancer Research

Okadaic acid is widely utilized as a tumor promoter in experimental models of carcinogenesis.[7][8] Its ability to inhibit PP2A, a known tumor suppressor, makes it a powerful tool for investigating the molecular mechanisms underlying cancer development and progression.[7][8]

Key research applications in oncology include:

-

Studying Tumor Promotion: Okadaic acid can induce a tumor-promoting state in initiated cells, such as in the two-stage mouse skin carcinogenesis model using DMBA as the initiator.[7]

-

Investigating Cell Cycle Dysregulation: By inducing hyperphosphorylation of cell cycle regulatory proteins, okadaic acid can cause cell cycle arrest, typically at the G1/S or G2/M phase, depending on the concentration and cell type.[9]

-

Elucidating Signaling Pathways in Cancer: Researchers use okadaic acid to activate and study pro-tumorigenic signaling pathways that are negatively regulated by PP1 and PP2A. This includes the Hippo pathway, which controls organ size and cell proliferation, and the MAPK pathways.[6][10]

-

Inducing Apoptosis: At higher concentrations, okadaic acid can induce apoptosis in various cancer cell lines, making it a tool to study the mechanisms of programmed cell death.[10][11] This is often mediated through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[10]

The Hippo Pathway Activation

Okadaic acid is frequently used to experimentally activate the Hippo signaling pathway.[6] Inhibition of PP1 and PP2A by okadaic acid leads to the phosphorylation and activation of the core Hippo kinases, MST1/2, which in turn triggers the downstream phosphorylation cascade, ultimately leading to the inactivation of the transcriptional co-activators YAP and TAZ.[6]

Applications in Neuroscience Research

Okadaic acid is a cornerstone tool for modeling neurodegenerative diseases, particularly Alzheimer's disease (AD), both in vitro and in vivo.[1][12] The induction of tau protein hyperphosphorylation, a key pathological hallmark of AD, is a primary application.[12]

Key research applications in neuroscience include:

-

Modeling Alzheimer's Disease: Treatment of neuronal cells or animal models with okadaic acid induces AD-like pathologies, including hyperphosphorylated tau, neurofibrillary tangle (NFT)-like structures, and neuronal cell death.[12][13] This provides a robust model system to test potential therapeutic agents.

-

Investigating Neuronal Signaling: Okadaic acid is used to study the role of phosphatases in regulating neuronal signaling cascades, such as the MAPK/ERK pathway, which is implicated in learning, memory, and neuronal survival.[14]

-

Studying Synaptic Plasticity: By altering the phosphorylation state of synaptic proteins, okadaic acid can be used to investigate the molecular mechanisms underlying synaptic function and dysfunction.

-

Probing Neurotoxicity: Researchers use okadaic acid to induce and study the mechanisms of neuronal cell death, including apoptosis and oxidative stress.[10][15]

Induction of Tau Hyperphosphorylation

The inhibition of PP2A by okadaic acid leads to an imbalance in the activities of protein kinases (such as GSK3β and CDK5) and phosphatases that regulate tau phosphorylation.[12] This results in the abnormal hyperphosphorylation of tau, its detachment from microtubules, and subsequent aggregation into paired helical filaments, the main component of NFTs.[12][13]

Experimental Protocols and Considerations

General Handling and Preparation

This compound is water-soluble. For cell culture experiments, it is typically dissolved in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to prepare a concentrated stock solution (e.g., 1 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is recommended to aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles.[5]

In Vitro Experimental Workflow: Induction of Apoptosis in Cell Culture

This generalized protocol outlines the steps for inducing and assessing apoptosis in a cancer cell line using okadaic acid.

Table 2: Exemplary Experimental Concentrations

| Application | Cell/Animal Model | Concentration | Outcome | Reference |

| Cytotoxicity | U-937 cells | 100 nM (IC50) | Cell death | [10] |

| Hippo Pathway Activation | NIH3T3 cells | 1 µM | Activation of MST1/2 | [6] |

| Alzheimer's Model | Zebrafish | 100 nM | Tau hyperphosphorylation | [13] |

| Alzheimer's Model | Rat (intracerebroventricular) | 200 ng | Memory impairment, Tau hyperphosphorylation | [16] |

| Cell Cycle Arrest | Colonic epithelial cells | Low doses | Acceleration of cell cycle progression | [17] |

Note: Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.

Summary and Future Directions

This compound remains an indispensable tool for researchers in cell biology, cancer, and neuroscience. Its specific inhibition of protein phosphatases PP1 and PP2A provides a reliable method for studying the vast array of cellular processes regulated by reversible protein phosphorylation. Future research will likely continue to leverage this compound to unravel complex signaling networks, validate new drug targets, and develop more refined models of human diseases. As our understanding of the "phosphatome" grows, the applications for specific inhibitors like okadaic acid will undoubtedly expand, solidifying its place in the researcher's molecular toolkit.

References

- 1. mdpi.com [mdpi.com]

- 2. Okadaic acid - Wikipedia [en.wikipedia.org]

- 3. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of okadaic acid class tumor promoters on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Okadaic acid-induced Tau phosphorylation in rat brain: role of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Okadaic Acid Potassium Salt: A Comprehensive Technical Guide to its Function as a PP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of okadaic acid potassium salt, a potent and widely utilized inhibitor of Protein Phosphatase 2A (PP2A). This document details its mechanism of action, chemical properties, and its application in research, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Introduction

Okadaic acid is a marine toxin produced by dinoflagellates and is a potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[1][2]. Due to its significantly higher affinity for PP2A, it serves as a valuable tool for studying cellular processes regulated by this key phosphatase[1]. The potassium salt of okadaic acid offers increased solubility in aqueous solutions, facilitating its use in various experimental settings. This guide will explore the technical details of using this compound as a PP2A inhibitor, providing researchers with the necessary information to effectively design and interpret experiments.

Chemical and Physical Properties

This compound is the potassium salt of a complex polyether molecule. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₄H₆₇KO₁₃ |

| Molecular Weight | 843.09 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, DMSO, and ethanol. |

| Storage | Store at -20°C. Stock solutions are stable for up to 1 month at -20°C.[1] |

Mechanism of Action: Potent and Selective PP2A Inhibition

Okadaic acid exerts its biological effects primarily through the potent and selective inhibition of PP2A. It also inhibits PP1, but at significantly higher concentrations[1][2]. This differential inhibition allows for its use as a relatively specific PP2A inhibitor at low nanomolar concentrations.

Quantitative Inhibition Data:

The inhibitory activity of okadaic acid against various protein phosphatases is a critical parameter for its experimental application. The following table summarizes the reported 50% inhibitory concentrations (IC₅₀).

| Phosphatase | IC₅₀ (nM) |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1[1][2] |

| Protein Phosphatase 1 (PP1) | 3 - 20[1][2] |

| Protein Phosphatase 2B (Calcineurin) | >1000 |

| Protein Phosphatase 2C (PP2C) | Ineffective[1] |

| Protein Phosphatase 3 (PP3) | 3.7 - 4[3] |

| Protein Phosphatase 4 (PP4) | 0.1[3] |

| Protein Phosphatase 5 (PP5) | 3.5[3] |

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate, and enzyme source.

Cellular Effects and Signaling Pathways

By inhibiting PP2A, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby modulating a wide array of signaling pathways and cellular processes. Key among these are the induction of apoptosis and the activation of stress-activated protein kinase pathways.

Induction of Apoptosis

Okadaic acid is a well-documented inducer of apoptosis in various cell types. The inhibition of PP2A disrupts the delicate balance of phosphorylation and dephosphorylation that governs cell survival and death pathways.

References

Unraveling the Biological Tapestry of Okadaic Acid Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA), a complex polyether marine biotoxin, and its potassium salt, are powerful tools in cellular biology and potent agents with significant implications for drug development.[1][2] Originally isolated from the black sponge Halichondria okadai, this toxin is produced by several species of dinoflagellates and can accumulate in shellfish, causing diarrhetic shellfish poisoning (DSP).[1][3] Beyond its toxicity, Okadaic acid's profound and selective biological activity has rendered it an indispensable molecular probe for dissecting cellular signaling pathways governed by protein phosphorylation. This guide provides an in-depth exploration of the biological activity of Okadaic acid potassium salt, focusing on its core mechanisms, quantitative data, experimental applications, and the intricate signaling pathways it modulates. While much of the literature refers to the active molecule as "Okadaic acid," the potassium salt is a water-soluble and more stable analog, exhibiting the same biological activity.[4][5][6]

Core Mechanism of Action: Potent Inhibition of Serine/Threonine Protein Phosphatases

The primary mechanism underpinning the diverse biological effects of Okadaic acid is its potent and highly selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][7][8] These enzymes play a critical role in cellular homeostasis by counteracting the activity of protein kinases, thereby regulating the phosphorylation state of a vast array of substrate proteins.

Okadaic acid exhibits a marked preference for PP2A, inhibiting it at sub-nanomolar concentrations, while its inhibition of PP1 is in the nanomolar range.[9][10] This differential inhibition allows researchers to dissect the specific roles of these two major phosphatases.[11] By binding to the catalytic subunits of these phosphatases, Okadaic acid effectively locks them in an inactive state, leading to the hyperphosphorylation of their target proteins.[8] This disruption of the delicate balance between phosphorylation and dephosphorylation triggers a cascade of downstream cellular events. It is important to note that Okadaic acid does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[9] It can inhibit PP2B (calcineurin), but at much higher concentrations than those required to inhibit PP1 and PP2A.[9]

Quantitative Data: Inhibitory Potency

The inhibitory potency of Okadaic acid against various protein phosphatases has been extensively characterized. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Protein Phosphatase | IC50 (nM) | References |

| PP2A | 0.1 - 1 | [9][10][12] |

| PP1 | 3 - 50 | [9][10][12] |

| PP4 | 0.1 - 0.4 | [10][13] |

| PP5 | 1.0 - 10 | [10][13] |

| PP3 (Calcineurin/PP2B) | 3.7 - 4 (at higher concentrations) | [9][10] |

Key Biological Effects and Therapeutic Implications

The hyperphosphorylation state induced by Okadaic acid triggers a wide range of biological responses, making it a valuable tool for studying various cellular processes and a molecule of interest in drug development, particularly in oncology and neurobiology.

Neurotoxicity and Alzheimer's Disease Research

One of the most profound and widely studied effects of Okadaic acid is its ability to induce hyperphosphorylation of the microtubule-associated protein tau.[6][14] In a healthy neuron, tau protein stabilizes microtubules, which are essential for axonal transport and maintaining neuronal structure. In Alzheimer's disease and other tauopathies, tau becomes abnormally hyperphosphorylated, leading to its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs), a hallmark of the disease.[3][15]

Okadaic acid treatment of neuronal cells or animal models faithfully recapitulates this pathological hyperphosphorylation of tau, making it an invaluable tool for studying the mechanisms of NFT formation and for screening potential therapeutic agents that could inhibit this process.[12][16] The inhibition of PP2A by Okadaic acid is considered a key event in this process, as PP2A is a major tau phosphatase in the brain.[7][17]

Induction of Apoptosis

Okadaic acid is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[17][18][19] The mechanisms underlying Okadaic acid-induced apoptosis are multifaceted and include:

-

Cell Cycle Dysregulation: Okadaic acid can force postmitotic neuronal cells to re-enter the cell cycle, leading to an "abortive mitotic attempt" and subsequent apoptosis.[18] It can also cause cell cycle arrest at the M phase in other cell types.[20]

-

Caspase Activation: Treatment with Okadaic acid has been shown to activate caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade.[21]

-

PKR Pathway Activation: In some cell types, Okadaic acid can activate the double-stranded RNA-dependent protein kinase (PKR) pathway, which is involved in the cellular antiviral response and can also trigger apoptosis.

This pro-apoptotic activity makes Okadaic acid and its derivatives potential candidates for anticancer drug development.

Tumor Promotion

Paradoxically, alongside its apoptosis-inducing effects, Okadaic acid is also a potent tumor promoter.[4][9] This dual activity highlights the complex role of protein phosphorylation in cell fate decisions. As a tumor promoter, Okadaic acid does not directly cause mutations in DNA but rather creates a cellular environment that is conducive to the growth of initiated cells. The mechanism of tumor promotion is linked to the sustained hyperphosphorylation of proteins that regulate cell growth and proliferation.[8] The inhibition of PP1 and PP2A can mimic the effects of certain oncogenic signaling pathways.

Modulation of Cellular Signaling Pathways

Okadaic acid serves as a powerful tool to investigate the role of PP1 and PP2A in various signaling cascades. By inhibiting these phosphatases, researchers can effectively "turn up the volume" on kinase-mediated signaling pathways, revealing their downstream targets and functional consequences. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[5][7] Inhibition of PP2A by Okadaic acid leads to the activation of the MAPK/ERK pathway.[5]

Induction of Oxidative Stress

Several studies have demonstrated that Okadaic acid can induce oxidative stress in cells, characterized by the production of reactive oxygen species (ROS). This oxidative stress can, in turn, activate downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. The interplay between phosphatase inhibition and oxidative stress adds another layer of complexity to the biological activity of Okadaic acid.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.

Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This assay measures the activity of PP2A by detecting the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a colored product.

Materials:

-

Purified PP2A enzyme

-

This compound (as inhibitor)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1% β-mercaptoethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted Okadaic acid or vehicle control to the wells.

-

Add the purified PP2A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Okadaic acid concentration and determine the IC50 value.

Induction and Analysis of Tau Phosphorylation in Cell Culture

This protocol describes how to treat cultured neuronal cells with Okadaic acid to induce tau hyperphosphorylation and subsequently analyze the phosphorylation status by Western blotting.[18]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound stock solution (in water or DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against total tau and phospho-specific tau epitopes (e.g., pS199, pT231, pS396)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.

-

Treat the cells with various concentrations of this compound (e.g., 10-100 nM) for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control group.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau sites overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.

Visualizing the Impact: Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate the central signaling pathway affected by Okadaic acid and a general experimental workflow for its use.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology, neuroscience, and oncology. Its potent and selective inhibition of protein phosphatases 1 and 2A provides a unique window into the complex world of cellular regulation by protein phosphorylation. While its inherent toxicity requires careful handling, its ability to induce key pathological features of diseases like Alzheimer's and to modulate critical cellular processes such as apoptosis and cell proliferation ensures its continued importance in both basic research and the quest for novel therapeutic strategies. A thorough understanding of its biological activities and the appropriate experimental application of this compound will undoubtedly continue to yield significant insights into the intricate signaling networks that govern cellular life and death.

References

- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, from Prorocentrum concavum, ≥90% (HPLC), powder - 155751-72-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Okadaic acid and its interaction with sodium, potassium, magnesium and calcium ions: complex formation and transport across a liquid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of specific binding of okadaic acid to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin: method of analysis of interactions of tight-binding ligands with target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. benchchem.com [benchchem.com]

- 10. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Okadaic Acid (#5934) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]

- 16. Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-enzymes.com [creative-enzymes.com]

- 18. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. mdpi.com [mdpi.com]

- 21. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Okadaic Acid in Cell Signaling Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as an invaluable tool in dissecting cellular signaling pathways. By inducing a state of hyperphosphorylation, OA mimics the effects of various growth factors and cellular stressors, providing a unique window into the complex regulatory networks that govern cell fate. This technical guide provides a comprehensive overview of the mechanisms of action of Okadaic acid and its profound impact on key signaling cascades, including the MAPK/ERK, PI3K/Akt, Hippo, and JAK/STAT pathways. Furthermore, this document details the downstream consequences of OA-induced signaling alterations, such as apoptosis, cell cycle dysregulation, and cytoskeletal reorganization. Quantitative data on its inhibitory effects and detailed experimental protocols are provided to facilitate further research and drug development endeavors.

Mechanism of Action: Inhibition of Protein Phosphatases

Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for dephosphorylating serine and threonine residues on a multitude of substrate proteins, thereby acting as key negative regulators in many signaling pathways. OA binds to the catalytic subunits of these phosphatases, occluding the active site and preventing substrate dephosphorylation. This leads to a state of hyperphosphorylation of numerous cellular proteins, effectively activating or inhibiting downstream signaling cascades.

The inhibitory potency of Okadaic acid is significantly higher for PP2A compared to PP1, allowing for differential inhibition based on concentration.

Table 1: Inhibitory Potency of Okadaic Acid

| Protein Phosphatase | IC50 (nM) |

| PP2A | 0.1 - 1 |

| PP1 | 10 - 100 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Impact on Core Signaling Pathways

The inhibition of PP1 and PP2A by Okadaic acid has far-reaching consequences on a multitude of interconnected signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. PP2A is a known negative regulator of this pathway. By inhibiting PP2A, Okadaic acid leads to the hyperphosphorylation and activation of key components of the MAPK/ERK cascade.

Figure 1: Okadaic Acid-induced activation of the MAPK/ERK pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis that governs cell survival, growth, and metabolism. Similar to the MAPK pathway, PP2A acts as a negative regulator of Akt. Okadaic acid-mediated inhibition of PP2A results in the sustained phosphorylation and activation of Akt.

Figure 2: Okadaic Acid-induced activation of the PI3K/Akt pathway.

Hippo Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling cell proliferation and apoptosis. The core of this pathway consists of a kinase cascade, which is negatively regulated by PP2A. Okadaic acid treatment leads to the activation of the Hippo pathway.

Preliminary Investigation of Okadaic Acid Potassium Salt Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the effects of Okadaic acid potassium salt. Okadaic acid, a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), serves as an invaluable tool in cellular and molecular biology research.[1][2][3] This document outlines its core mechanism of action, summarizes key quantitative data on its inhibitory and cytotoxic effects, and provides detailed experimental protocols for its study. Furthermore, it visualizes the critical signaling pathways and experimental workflows impacted by this compound.

Mechanism of Action

This compound, a water-soluble analog of Okadaic acid, primarily exerts its biological effects through the potent and specific inhibition of serine/threonine protein phosphatases, particularly PP2A and, to a lesser extent, PP1.[3][4] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, thereby modulating a wide array of cellular processes.[5] The differential inhibition of PP2A over PP1 allows for the targeted investigation of PP2A-regulated signaling pathways.[3]

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic concentrations of Okadaic acid across various contexts and cell lines.

Table 1: Inhibitory Concentration (IC50) of Okadaic Acid on Protein Phosphatases

| Phosphatase | IC50 (nM) | Source |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.32 | [3][6] |

| Protein Phosphatase 1 (PP1) | 15 - 20 | [3] |

Table 2: Cytotoxic IC50 Values of Okadaic Acid in Various Cell Lines (24-hour treatment)

| Cell Line | IC50 (nM) | Assay Method | Source |

| U-937 (Human monocytic) | 100 | Not specified | [3] |

| Caco-2 (Human colorectal adenocarcinoma) | 49 | Neutral Red Uptake | [4] |

| HT29-MTX (Human colorectal adenocarcinoma) | 75 | Neutral Red Uptake | [4] |

| Neuro-2a (Mouse neuroblastoma) | 0.14 (OA) | Not specified | [7] |

| KB (Human oral epidermoid carcinoma) | 6.3 ng/mL (~7.8 nM) | MTT Assay | [8] |

| HEp-2 (Human larynx epidermoid carcinoma) | More sensitive than Caco-2 | Viability Assay | [9] |

Key Signaling Pathways Modulated by Okadaic Acid

Okadaic acid's inhibition of protein phosphatases leads to the dysregulation of several critical signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Okadaic acid treatment leads to the hyperphosphorylation and activation of key components of this pathway, including MEK1/2 and ERK1/2.[1][10]

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Okadaic acid has been shown to induce hyperphosphorylation of p53.[5][11] Depending on the cellular context, this can either enhance its activity, leading to cell cycle arrest, or paradoxically, in some cases, attenuate its transcriptional activation function.[5][11]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Okadaic acid can activate this pathway, leading to the phosphorylation and activation of STAT3.[10] This activation can, in turn, influence the expression of various genes, including those involved in inflammation and xenobiotic metabolism.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x104 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protein Phosphatase (PP2A) Inhibition Assay

This assay measures the direct inhibitory effect of Okadaic acid on PP2A activity.

Materials:

-

Purified PP2A enzyme

-

This compound at various concentrations

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, purified PP2A, and the Okadaic acid dilutions.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

Western Blot Analysis of MAPK Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Okadaic acid on cell cycle distribution.

Materials:

-

Cells treated with this compound

-

PBS (Phosphate-buffered saline)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest treated cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a powerful research tool for dissecting cellular signaling pathways regulated by protein phosphatases PP1 and PP2A. This guide provides a foundational framework for its preliminary investigation, including essential quantitative data, an overview of key affected signaling pathways, and detailed experimental protocols. Researchers and drug development professionals can utilize this information to design and execute robust experiments to further elucidate the multifaceted effects of this potent compound.

References

- 1. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic acid mediates p53 hyperphosphorylation and growth arrest in cells with wild-type p53 but increases aberrant mitoses in cells with non-functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the use of two human cell lines for okadaic acid and DTX-1 determination by cytotoxicity assays and damage characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hyperphosphorylation of p53 induced by okadaic acid attenuates its transcriptional activation function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Okadaic Acid Potassium Salt in Western Blot Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity and protein phosphatase 1 (PP1) with a lower affinity.[1][2] Its potassium salt derivative offers improved solubility in aqueous solutions, making it a valuable tool in cell biology and signal transduction research. In the context of Western blot analysis, Okadaic acid potassium salt is instrumental for preserving and detecting the phosphorylation status of proteins. By inhibiting phosphatases, it effectively "traps" proteins in their phosphorylated state, allowing for robust detection with phospho-specific antibodies. This is particularly crucial for studying signaling pathways that are transiently regulated by phosphorylation.

These application notes provide a comprehensive guide to utilizing this compound in Western blot analysis, including its mechanism of action, protocols for its use, and expected outcomes on key signaling pathways.

Mechanism of Action

Okadaic acid binds to the catalytic subunits of PP1 and PP2A, occluding the active site and preventing the dephosphorylation of substrate proteins. The differential inhibition (IC50 for PP2A is ~0.1-1 nM, while for PP1 it is ~15-20 nM) allows for some level of selectivity in its application.[1] This inhibition leads to an accumulation of phosphorylated proteins within the cell, making it an invaluable tool for studying kinase-mediated signaling events that are often transient and difficult to capture.

Key Applications in Western Blot Analysis

-

Preservation of Phosphorylation States: Essential for accurately studying the activation of signaling pathways.

-

Enhancement of Phospho-Protein Signals: Increases the signal intensity of phosphorylated proteins that are typically present at low stoichiometric levels.

-

Investigation of Kinase and Phosphatase Interplay: Allows for the elucidation of the roles of specific phosphatases in regulating signaling cascades.

-

Induction of Hyperphosphorylation: Used to mimic pathological conditions characterized by aberrant protein phosphorylation, such as in neurodegenerative diseases.[3][4]

Data Presentation: Quantitative Analysis of Okadaic Acid-Induced Phosphorylation

The following tables summarize quantitative data from studies that have utilized Okadaic acid to induce and measure protein phosphorylation via Western blot analysis. Densitometric analysis of Western blot bands allows for the quantification of changes in protein phosphorylation relative to a total protein or loading control.

| Cell Line | Protein | Phosphorylation Site | Okadaic Acid Treatment | Fold Increase in Phosphorylation (Mean ± SEM) | Reference |

| SH-SY5Y | Tau | Thr205 | 100 nM for 3 hours | ~2.5-fold | [5] |

| SH-SY5Y | Tau | Ser202/Thr205 | 50 nM for 2 hours | ~2.4-fold | [4] |

| SH-SY5Y | Tau | Ser202/Thr205 | 100 nM for 2 hours | ~3.0-fold | [4] |

| Rat Brain Slices | ERK1/2 | Thr202/Tyr204 | 1 µM for 1 hour | Dramatic increase observed | [6] |

| HepG2 | MYPT1 | Thr695 | 50 nM | Marked increase observed | [7] |

| 293A | MST1, LATS1, YAP | Multiple | Various concentrations for 4 hours | Dose-dependent increase observed | [2] |

Note: "Dramatic increase observed" or "Dose-dependent increase observed" indicates that while the study reported a significant increase, specific fold-change values were not provided in the abstract or directly accessible text.

Experimental Protocols

Protocol 1: Treatment of Adherent Cells with this compound

This protocol outlines the steps for treating cultured adherent cells with this compound prior to harvesting for Western blot analysis.

-

Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Preparation of Okadaic Acid Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the Okadaic acid stock solution to the desired final concentration (typically ranging from 10 nM to 1 µM) in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the Okadaic acid-containing medium.

-

Incubate the cells for the desired period (typically 15-60 minutes) at 37°C in a CO2 incubator.

-

Cell Lysis: Following incubation, immediately place the culture dish on ice and proceed with the cell lysis protocol for phosphoprotein analysis.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins

This protocol provides a detailed methodology for performing Western blot analysis on samples treated with Okadaic acid, with a focus on preserving protein phosphorylation.

Materials:

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium pyrophosphate, and sodium orthovanadate)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Bovine Serum Albumin (BSA)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Wash the Okadaic acid-treated cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4X Laemmli sample buffer to the lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

Incubate the membrane with the primary phospho-specific antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Image the blot using a chemiluminescence detection system.

-

-

Stripping and Re-probing (Optional):

-

To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a loading control (e.g., β-actin, GAPDH).

-

Visualizations

Signaling Pathway Diagram

Caption: Okadaic acid inhibits PP2A, leading to the accumulation of phosphorylated proteins.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis using Okadaic acid.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak phospho-signal | Insufficient Okadaic acid concentration or treatment time. | Optimize concentration and incubation time. |

| Phosphatase activity during sample preparation. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. | |

| Poor antibody quality. | Use a validated phospho-specific antibody and include a positive control. | |

| High background | Blocking with milk. | Use 5% BSA in TBST for blocking. |

| Insufficient washing. | Increase the number and duration of washes. | |

| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |

| Inconsistent results | Variation in cell confluency or treatment conditions. | Standardize cell culture and treatment protocols. |

| Inaccurate protein quantification. | Ensure accurate and consistent protein loading. |

Conclusion

This compound is an indispensable reagent for the accurate investigation of protein phosphorylation by Western blot. By effectively inhibiting protein phosphatases PP2A and PP1, it enables the preservation and robust detection of phosphorylated proteins. The protocols and data presented herein provide a comprehensive framework for researchers to successfully employ Okadaic acid in their studies of cellular signaling, contributing to a deeper understanding of a wide range of biological processes and disease states.

References

- 1. Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effect of Tat PTD-Hsp27 Fusion Protein on Tau Hyperphosphorylation Induced by Okadaic Acid in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Okadaic acid induces phosphorylation and translocation of myosin phosphatase target subunit 1 influencing myosin phosphorylation, stress fiber assembly and cell migration in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Okadaic Acid Potassium Salt for In Vivo Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing okadaic acid (OA) potassium salt to induce an in vivo model of Alzheimer's disease (AD). Okadaic acid, a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), serves as a valuable tool to recapitulate key pathological features of AD, primarily tau hyperphosphorylation and subsequent neurodegeneration.[1][2][3][4]

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][3] The okadaic acid-induced model is particularly relevant for studying the mechanisms of tauopathy, a central aspect of AD pathology. By inhibiting PP1 and PP2A, the primary phosphatases that dephosphorylate tau, OA leads to an imbalance in kinase and phosphatase activity, resulting in the hyperphosphorylation of tau.[1][5][6] This, in turn, triggers a cascade of downstream pathological events, including NFT-like formation, oxidative stress, neuroinflammation, synaptic dysfunction, and cognitive decline, mimicking several hallmarks of AD in vivo.[1][2][4][7] This chemically-induced model offers a relatively rapid and reproducible method to study AD pathogenesis and for the preclinical evaluation of potential therapeutic agents.

Mechanism of Action

Okadaic acid potassium salt, once administered, readily crosses the blood-brain barrier and inhibits serine/threonine protein phosphatases, with a particularly high affinity for PP2A.[1][2] This inhibition disrupts the delicate balance of protein phosphorylation and dephosphorylation that is crucial for normal neuronal function. The primary consequence in the context of AD is the hyperphosphorylation of the microtubule-associated protein tau.[4][7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into paired helical filaments, the main component of NFTs.[1] The inhibition of PP2A also leads to the overactivation of several tau kinases, including Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 5 (CDK5), and Mitogen-Activated Protein Kinases (MAPKs) such as ERK, further exacerbating tau hyperphosphorylation.[1][3][8]

Experimental Protocols

The following are generalized protocols for inducing an AD-like model using this compound in rodents and zebrafish. Researchers should optimize these protocols based on their specific experimental goals, animal strain, and available resources.

Rodent Model: Intracerebroventricular (ICV) or Intra-hippocampal Injection

This protocol is suitable for mice and rats and is designed to deliver okadaic acid directly to the brain, ensuring a robust and localized pathological response.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF) or sterile saline

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools (scalpel, drill, etc.)

-

Animal care and monitoring equipment

Procedure:

-

Preparation of Okadaic Acid Solution: Dissolve this compound in aCSF or sterile saline to the desired concentration. A commonly used dose for bilateral intra-hippocampal injection in rats is 200 ng per injection site.[9][10] For ICV administration in rats, a dose of 200 ng/kg has been reported.[11]

-

Animal Preparation and Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it securely in the stereotaxic apparatus.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus or lateral ventricles).

-

Drill a small burr hole through the skull at the determined coordinates.

-

-

Microinjection:

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse the okadaic acid solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion and minimize tissue damage.

-

Leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.

-

Slowly retract the needle.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Experimental Timeline: Behavioral testing and tissue collection are typically performed at various time points post-injection, ranging from a few days to several weeks, depending on the specific pathological features being investigated.

Zebrafish Model: Immersion

This non-invasive protocol is suitable for adult zebrafish and allows for the screening of compounds in a whole-organism context.

Materials:

-

This compound

-

Fish water

-

Adult zebrafish

-

Treatment tanks

Procedure:

-

Preparation of Okadaic Acid Solution: Dissolve this compound in the fish water to achieve the desired final concentration. Commonly used concentrations range from 10 nM to 1 µM, with 100 nM being a frequently cited effective dose.[12][13][14]

-

Animal Acclimation: Acclimate adult zebrafish to the experimental setup.

-

Treatment:

-

Transfer the zebrafish to tanks containing the okadaic acid solution.

-

The duration of treatment can vary, with studies reporting effective induction of AD-like pathology after 9 days of exposure.[13]

-

-

Monitoring: Monitor the fish daily for any signs of toxicity or distress.

-

Washout and Analysis: After the treatment period, transfer the fish to fresh, clean water. Behavioral testing and tissue collection for molecular and histological analysis can then be performed.

Data Presentation

The following tables summarize quantitative data from studies utilizing the okadaic acid-induced Alzheimer's disease model.

Table 1: Biochemical and Cellular Changes in Rodent Models

| Parameter | Animal Model | Treatment Details | Observed Change | Reference |

| Tau Phosphorylation | Rat | Intra-hippocampal OA | Significantly increased | [7] |

| Cdk5 and p25 Levels | Rat | Intra-hippocampal OA | Significantly increased | [7] |

| Protein Carbonylation | Rat | Intra-hippocampal OA | Increased | [7] |

| Lipid Peroxidation | Rat | Intra-hippocampal OA | Increased | [7] |

| Aβ Upregulation | Rat | 200 ng OA intra-hippocampal + hypoxia | Increased | [9][10] |

Table 2: Behavioral and Molecular Changes in Zebrafish Models

| Parameter | Treatment Details | Observed Change | Reference |

| Cognitive Function (T-maze) | 100 nM OA for 9 days | Time in reward arm: 15.2% vs. 50% in controls | [13] |

| pCREB (Ser133) Expression | 100 nM OA | Decreased by 54% compared to control | [15] |

Table 3: In Vitro Effects of Okadaic Acid on Neuronal Cells

| Parameter | Cell Line | Treatment Details | Observed Change | Reference |

| LDH Release | PC12 | 40 nmol/L OA for 24h | 166.4% of control | [16] |

| Intracellular Ca2+ | PC12 | 40 nmol/L OA for 24h | 202.4% of control | [16] |

| Caspase-3 Activity | PC12 | 40 nmol/L OA for 24h | 255.2% of control | [16] |

Concluding Remarks

The use of this compound provides a robust and reproducible in vivo model for studying the tau pathology component of Alzheimer's disease. This model is instrumental for investigating the molecular mechanisms underlying tau-mediated neurodegeneration and for the preclinical assessment of novel therapeutic strategies aimed at mitigating tauopathy. Researchers should carefully consider the advantages and limitations of this model in the context of their specific research questions. While excellent for studying tau-related pathology, it may not fully recapitulate the complex interplay with amyloid-beta pathology seen in human AD.[9][10] Therefore, results should be interpreted within the specific framework of this chemically-induced tauopathy model.

References

- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using okadaic acid as a tool for the in vivo induction of hyperphosphorylated tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Okadaic Acid-Induced Alzheimer's in Rat Brain: Phytochemical Cucurbitacin E Contributes to Memory Gain by Reducing TAU Protein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neurotoxicity of aluminium chloride and okadaic acid in zebrafish: Insights into Alzheimer's disease models through anxiety and locomotion testing, and acute toxicity assessment with <i>Litsea garciae</i> bark's methanolic extract - Journal of King Saud University - Science [jksus.org]

- 15. Lanthionine Ketimine-5-Ethyl Ester Provides Neuroprotection in a Zebrafish Model of Okadaic Acid-induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. besjournal.com [besjournal.com]

Application Notes: Inducing Apoptosis with Okadaic Acid Potassium Salt

Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2][3]. By inhibiting these phosphatases, okadaic acid leads to a state of hyperphosphorylation of numerous cellular proteins, which can disrupt normal cellular processes and trigger apoptosis[2][3]. This property makes it a valuable tool in cancer research and for studying the molecular mechanisms of programmed cell death. The induction of apoptosis by okadaic acid has been observed in a variety of cell types[4].

The molecular mechanisms underlying okadaic acid-induced apoptosis are multifaceted and involve the activation of several key signaling pathways. One of the prominent pathways involves the activation of the double-stranded RNA-dependent protein kinase (PKR) pathway, which in turn phosphorylates the eukaryotic initiation factor-2α (eIF-2α), leading to an inhibition of protein synthesis and subsequent apoptosis[1][5]. Additionally, okadaic acid has been shown to activate mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and JNK, which play a crucial role in mediating the apoptotic signal[2][6]. The process often involves the generation of reactive oxygen species (ROS) and is executed through the mitochondrial-mediated caspase pathway[6]. This includes the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3[6][7][8]. Furthermore, okadaic acid treatment can lead to an increased expression of the pro-apoptotic protein Bax and a altered ratio of Bcl-2 family proteins, further promoting the mitochondrial apoptotic cascade[9][10][11].

Quantitative Data Summary

The effective concentration and incubation time of Okadaic acid potassium salt for inducing apoptosis can vary depending on the cell line. The following table summarizes a range of effective concentrations and treatment durations reported in the literature.

| Cell Line | Effective Concentration | Incubation Time | Outcome |

| U-937 | 10 nM - 100 nM | Time-dependent | Cytotoxicity and apoptosis[6] |

| MG63 (osteosarcoma) | 50 nM - 100 nM | 6 hours | Apoptosis induction[1][5] |

| T98G (glioblastoma) | 20-25 nM (IC50) | Not specified | Cell death and apoptosis[11] |

| Rat Lens Epithelial Cells | 100 nM | Not specified | Apoptosis and increased caspase-3 expression[12] |

| Various (Hepatocytes, MCF-7, SK-N-SH, GH3, IPC-81) | 0.1 µM - 1 µM | A few hours | Morphological changes typical of apoptosis[4] |

| PC12 | 40 nM | 24 hours | Neurotoxicity and apoptosis[13] |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to induce apoptosis.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Okadaic acid concentration).

-

Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

-

After incubation, proceed with the desired apoptosis assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis using flow cytometry after staining with Annexin V-FITC and PI.

Materials:

-

Treated and control cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest the cells (both adherent and suspension) from each well. For adherent cells, use a gentle cell scraper or trypsin-EDTA, then neutralize the trypsin and collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Measurement of Caspase-3 Activity

This protocol details the measurement of caspase-3 activity, a key marker of apoptosis, using a colorimetric assay.

Materials:

-

Treated and control cells from Protocol 1

-

Caspase-3 Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate

-

Cold PBS

-

Microplate reader

Procedure:

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of each lysate.

-

Add 50-200 µg of protein from each sample to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[16]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Bcl-2 and Bax

This protocol describes the detection of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins by Western blotting.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometric analysis can be performed to quantify the changes in protein expression.

Visualizations

Caption: Experimental workflow for studying Okadaic acid-induced apoptosis.

Caption: Signaling pathway of Okadaic acid-induced apoptosis.

References

- 1. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. okadaicacid.com [okadaicacid.com]

- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collapse of mitochondrial membrane potential and caspases activation are early events in okadaic acid-treated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Okadaic acid stimulates caspase-like activities and induces apoptosis of cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anatomypubs.onlinelibrary.wiley.com [anatomypubs.onlinelibrary.wiley.com]

- 10. Induction of Bcl-2 and Bax was related to hyperphosphorylation of tau and neuronal death induced by okadaic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Okadaic-acid-induced apoptosis in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase-3 is actively involved in okadaic acid-induced lens epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. besjournal.com [besjournal.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. mpbio.com [mpbio.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Okadaic Acid Potassium Salt in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, is a valuable tool in cell biology research. The potassium salt of okadaic acid offers enhanced solubility in aqueous solutions, making it particularly suitable for use in cell culture experiments. In the field of immunofluorescence microscopy, okadaic acid potassium salt is widely utilized to investigate the role of protein phosphorylation in various cellular processes. Its primary mechanism of action involves the inhibition of protein phosphatase 1 (PP1) and, with much higher affinity, protein phosphatase 2A (PP2A).[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, profoundly impacting cellular structure and function, most notably the cytoskeleton.

Mechanism of Action

Okadaic acid's biological effects stem from its ability to bind to the catalytic subunits of PP1 and PP2A, thereby preventing the dephosphorylation of their target proteins.[2] This results in an accumulation of phosphorylated proteins, mimicking the effects of activated kinase pathways. The differential sensitivity of PP1 and PP2A to okadaic acid allows for some level of selective inhibition. PP2A is inhibited at low nanomolar concentrations, while higher concentrations are required to inhibit PP1. This property makes okadaic acid a powerful pharmacological tool to dissect signaling pathways regulated by these key phosphatases.

Applications in Immunofluorescence Microscopy

The most prominent application of this compound in immunofluorescence microscopy is the study of cytoskeletal dynamics and organization. The cytoskeleton, a complex network of protein filaments including actin microfilaments, microtubules, and intermediate filaments, is intricately regulated by the phosphorylation state of its constituent proteins and associated regulatory proteins.

By inducing hyperphosphorylation, okadaic acid treatment leads to dramatic and observable changes in the cytoskeletal architecture.[3][4] These changes can be readily visualized and quantified using immunofluorescence microscopy, providing insights into the roles of phosphorylation in:

-

Actin Cytoskeleton Reorganization: Treatment with okadaic acid leads to a dose- and time-dependent disruption of the F-actin network.[1][2] This can manifest as a decrease in stress fibers, cell rounding, and the formation of membrane blebs.[4]

-

Intermediate Filament Network Collapse: The highly organized network of intermediate filaments, such as cytokeratins, can be induced to disassemble into aggregates and spheroidal structures upon treatment with okadaic acid.[5]

-

Microtubule Disruption: The filamentous network of microtubules can also be affected, leading to a more diffuse distribution of tubulin throughout the cytoplasm.[4]

-

Cell Adhesion and Morphology: Consequently, the alterations in the cytoskeleton lead to significant changes in cell morphology, including cell rounding and detachment from the substrate.[4][6]

Quantitative Data Summary

The effects of okadaic acid on the cytoskeleton can be quantified using immunofluorescence microscopy coupled with image analysis software. One study demonstrated a dose-dependent decrease in F-actin pools in BE(2)-M17 neuroblastoma cells.[1]

| Cell Line | Treatment | Incubation Time | Effect on F-actin | IC50 | Reference |

| BE(2)-M17 | Okadaic Acid (various concentrations) | 1 hour | Dose-dependent decrease in F-actin pools | 100 nM | [1] |

| BE(2)-M17 | 1 nM Okadaic Acid | 1 hour | 1.5-fold increase in F-actin pools | N/A | [1] |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton after Okadaic Acid Treatment

This protocol details the steps for treating cultured cells with this compound and subsequently staining for F-actin using fluorescently labeled phalloidin.

Materials:

-

This compound

-

Cell culture medium